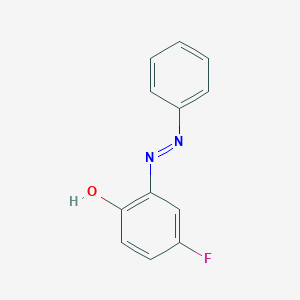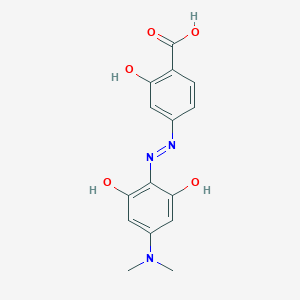
N-(3-tert-Butylsalicylidene)-propynylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-tert-Butylsalicylidene)-propynylamine (N-tBSP) is a synthetic compound that has seen a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of experiments and its ability to act as a catalyst in organic synthesis makes it an attractive option for scientists. N-tBSP has been used in a variety of experiments in a range of fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(3-tert-Butylsalicylidene)-propynylamine has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in biochemistry, and as a tool for pharmacological studies. In organic synthesis, N-(3-tert-Butylsalicylidene)-propynylamine has been used to synthesize a variety of compounds, including drugs, pesticides, and other organic compounds. In biochemistry, N-(3-tert-Butylsalicylidene)-propynylamine has been used to study the structure and function of proteins, as well as to study the interaction of proteins with other molecules. In pharmacology, N-(3-tert-Butylsalicylidene)-propynylamine has been used to study the effects of drugs on cells and tissues.
Mécanisme D'action
N-(3-tert-Butylsalicylidene)-propynylamine acts as a catalyst in organic synthesis by forming a covalent bond with the substrate. This covalent bond enables the substrate to undergo a variety of reactions, such as nucleophilic addition, substitution, and elimination. The covalent bond also serves to stabilize the transition state of the reaction, thus allowing the reaction to occur more rapidly.
Biochemical and Physiological Effects
N-(3-tert-Butylsalicylidene)-propynylamine has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to increase cell proliferation and to reduce cell death. In animal studies, N-(3-tert-Butylsalicylidene)-propynylamine has been shown to reduce inflammation and to have anti-tumor effects. It has also been shown to reduce the risk of cardiovascular disease and to have anti-diabetic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-tert-Butylsalicylidene)-propynylamine has a number of advantages for use in lab experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of experiments. However, it also has some limitations. It is not very stable and can degrade over time, and it is also toxic and should be handled with care.
Orientations Futures
N-(3-tert-Butylsalicylidene)-propynylamine has a wide range of potential applications in scientific research. In the future, it could be used to study a variety of biological processes, such as protein structure and function, cellular metabolism, and pharmacological effects. Additionally, it could be used to develop new drugs or to improve existing drugs. It could also be used to develop new catalysts for organic synthesis, or to study the effects of environmental pollutants on cells and tissues. Finally, it could be used to study the effects of dietary supplements and other compounds on health and disease.
Méthodes De Synthèse
N-(3-tert-Butylsalicylidene)-propynylamine can be synthesized using a variety of methods. The most common method involves the reaction of 3-tert-butylsalicylaldehyde and propynylamine in the presence of a base. This reaction produces N-(3-tert-Butylsalicylidene)-propynylamine as the major product, along with a small amount of a by-product. The reaction can be carried out in either aqueous or organic solvents, and the reaction time can be adjusted to achieve the desired yield.
Propriétés
IUPAC Name |
2-tert-butyl-6-(prop-2-ynyliminomethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-5-9-15-10-11-7-6-8-12(13(11)16)14(2,3)4/h1,6-8,10,16H,9H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNJSESYJWTSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1O)C=NCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-tert-Butylsalicylidene)-propynylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyc.-Oligo Bis[(1R,2R)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-butylsalicylidene) Co(III)OTf]-5,5'-bis(2-carboxyethyl)ether](/img/structure/B6299603.png)


![5-Chloro-3-nitro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6299625.png)






![1,2-Bis[4-[2-(2-hydroxyethoxy)ethoxy]phenyl]-1,1,2-2-tetrafluoroethane](/img/structure/B6299679.png)

![2,2'-[(1,1,2,2-Tetrafluoro-1,2-ethanediyl)bis(4,1-phenyleneoxy)]bis-ethanol](/img/structure/B6299697.png)
